![molecular formula C17H21N3O3S B2785611 3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one CAS No. 2097929-43-4](/img/structure/B2785611.png)
3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTDP" and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MTDP is not fully understood, but it is believed to involve the modulation of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation. MTDP is thought to bind to dopamine receptors and modulate their activity, resulting in changes in behavior and mood.
Biochemical and Physiological Effects:
MTDP has been shown to have a range of biochemical and physiological effects, including changes in behavior, mood, and cognition. In animal studies, MTDP has been shown to increase locomotor activity and induce hyperactivity. MTDP has also been shown to increase dopamine release in the brain, which may contribute to its effects on behavior and mood.
Advantages and Limitations for Lab Experiments
MTDP has several advantages for use in lab experiments, including its high potency and selectivity for dopamine receptors. However, there are also limitations to its use, including its complex synthesis process and potential toxicity.
Future Directions
There are several future directions for research on MTDP. One area of research is the development of new synthetic methods for MTDP that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of MTDP in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of MTDP and its effects on behavior and cognition.
In conclusion, MTDP is a chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its complex synthesis process and potential toxicity present challenges for its use in lab experiments, but its high potency and selectivity for dopamine receptors make it a valuable tool for studying the mechanisms of addiction and drug abuse. Further research is needed to fully understand the potential therapeutic applications of MTDP and its effects on behavior and cognition.
Synthesis Methods
MTDP can be synthesized through a multistep process involving various reagents and solvents. The first step involves the reaction of 4-(1,2,5-thiadiazol-3-yloxy)piperidine with 3-(4-methoxyphenyl)propan-1-one in the presence of a base catalyst. This reaction results in the formation of an intermediate compound, which is then subjected to further reactions to yield the final product, MTDP. The synthesis of MTDP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MTDP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTDP has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In pharmacology, MTDP has been studied for its effects on the central nervous system, including its ability to modulate dopamine receptors. In neuroscience, MTDP has been studied for its potential as a tool for studying the mechanisms of addiction and drug abuse.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-5-2-13(3-6-14)4-7-17(21)20-10-8-15(9-11-20)23-16-12-18-24-19-16/h2-3,5-6,12,15H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVQFDSYHBITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.